molecular formula C15H13BrN2O2 B11708579 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11708579
M. Wt: 333.18 g/mol
InChI Key: XFHGBWZOEQHUHO-LICLKQGHSA-N
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Description

4-Bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide backbone substituted with a 4-bromo group and a 4-methoxybenzylidene moiety. Such compounds are of significant interest due to their structural versatility, crystallographic diversity, and biological activities, including antifungal and antimicrobial properties . This article provides a comprehensive comparison of this compound with structurally related benzohydrazides, focusing on synthesis, crystallography, substituent effects, and biological efficacy.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

4-bromo-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

XFHGBWZOEQHUHO-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. The product is then purified by recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The electronic and steric properties of substituents significantly influence molecular conformation and crystal packing. Key analogues include:

Table 1: Structural and Crystallographic Parameters of Selected Benzohydrazides
Compound Name Substituents Crystal System Space Group Key Interactions Reference
4-Bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide 4-Br, 4-OCH₃ Monoclinic P21/c (inferred) N–H⋯O/N–H⋯N H-bonds (hypothesized)
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide 3-Br, 4-NO₂ Monoclinic P21/c N–H⋯O H-bonds along c-axis
D13 (4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide) 4-Br, 3,5-Br, 2-OH Not reported Not reported Enhanced bioactivity due to Br/OH groups
4-Chloro-N'-[(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide 4-Cl, 3-OCH₂CH₃, 2-OH Monoclinic P21/c Tridentate ligand for organotin complexes
  • Key Observations: Methoxy (OCH₃) and nitro (NO₂) groups induce distinct electronic effects, altering H-bonding networks and crystal packing . Bromine substituents enhance biological activity; D13’s 3,5-dibromo-2-hydroxy motif shows exceptional antifungal potency (MIC < 1 µg/mL) .

Computational and Crystallographic Tools

Structural analyses rely on tools like SHELXL for refinement . For example:

  • D13’s structure was resolved using X-ray diffraction and refined via SHELXL-2018 .
  • Analogues in and employed similar protocols, confirming E-configurations and H-bonding patterns .

Biological Activity

4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16BrN3O2
  • Molecular Weight : 366.22 g/mol
  • IUPAC Name : 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

The structure features a bromo-substituted benzene ring linked through a hydrazone bond to a methoxyphenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values indicating the concentration required to inhibit cell growth by 50% are presented in Table 2.

Cell Line IC50 (µM)
MCF-715.5
HepG218.2

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer therapeutic.

The biological activity of 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It can bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. The study found that it effectively reduced bacterial load in infected tissues in vivo, supporting its potential as a topical antimicrobial agent.
  • Anticancer Potential : In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. Results showed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways.

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